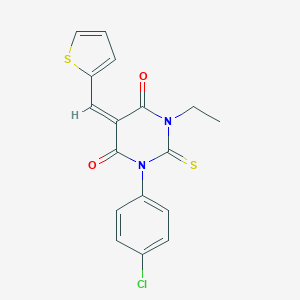![molecular formula C18H20BrNO2 B297366 N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B297366.png)
N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential application as a therapeutic agent. BRD0705 belongs to the class of compounds known as bromodomain and extra-terminal (BET) inhibitors, which are currently being investigated as a potential treatment for various types of cancer and inflammatory diseases.
Mecanismo De Acción
N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide exerts its effects through its ability to bind to the bromodomain of BET proteins, which are involved in the regulation of gene expression. By inhibiting the activity of these proteins, N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide can modulate the expression of genes involved in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects
In vitro studies have shown that N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have also demonstrated the anti-tumor and anti-inflammatory effects of BET inhibitors, including N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide in lab experiments is its specificity for BET proteins, which allows for targeted modulation of gene expression. However, one limitation is the potential for off-target effects, as BET proteins are involved in a wide range of cellular processes.
Direcciones Futuras
Future research on N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide and other BET inhibitors will likely focus on their potential application in the treatment of various types of cancer and inflammatory diseases. In particular, the development of more selective BET inhibitors with fewer off-target effects will be an important area of investigation. Additionally, studies on the pharmacokinetics and pharmacodynamics of BET inhibitors will be necessary to determine their safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide involves a multi-step process that begins with the reaction of 4-bromo-2-(propan-2-yl)aniline with 4-methoxyphenylacetic acid in the presence of a coupling reagent. The resulting intermediate is then subjected to a series of reactions, including protection of the amine group, deprotection of the methoxy group, and acetylation of the amine group, to yield the final product.
Aplicaciones Científicas De Investigación
N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has been the subject of numerous scientific studies, with a focus on its potential application as a therapeutic agent. In particular, BET inhibitors such as N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide have been shown to have anti-inflammatory and anti-tumor effects through their ability to inhibit the activity of bromodomain-containing proteins.
Propiedades
Fórmula molecular |
C18H20BrNO2 |
|---|---|
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
N-(4-bromo-2-propan-2-ylphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H20BrNO2/c1-12(2)16-11-14(19)6-9-17(16)20-18(21)10-13-4-7-15(22-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,20,21) |
Clave InChI |
KUJSFIBTJMNFRC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)CC2=CC=C(C=C2)OC |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297284.png)

![2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297287.png)
![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B297289.png)
![5-{3-Allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297290.png)
![2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid](/img/structure/B297292.png)
![2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297293.png)
![3-[5-[(Z)-[2,4-dioxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B297298.png)
![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297299.png)
![2-[({1-[(E)-{2,4-dioxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidin-5-ylidene}methyl]naphthalen-2-yl}oxy)methyl]benzonitrile](/img/structure/B297301.png)
![(5E)-5-[(1-{4-[(4-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297304.png)
![2-{2-bromo-4-[(E)-{2,4-dioxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidin-5-ylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297305.png)
![2-[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]propanoic acid](/img/structure/B297306.png)
![(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B297307.png)